6-amino-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
Description
Properties
Molecular Formula |
C12H15N5O |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
6-amino-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C12H15N5O/c13-17-7-4-10-9(11(17)18)8-14-12(15-10)16-5-2-1-3-6-16/h4,7-8H,1-3,5-6,13H2 |
InChI Key |
SPTUCUNTYMIUCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via 2-Aminonicotinic Acid and Urea Cyclization
A widely documented approach begins with 2-aminonicotinic acid (1 ) as the precursor. Reaction with urea under reflux conditions generates an intermediate pyrimidine ring (2 ), which undergoes halogenation using phosphorus oxychloride (POCl₃) to yield 4-chloro-2-methylsulfanylpyrido[4,3-d]pyrimidine (3 ) . Subsequent amination with piperidine introduces the piperidin-1-yl moiety at the C2 position, forming 4 . Final deprotection and reduction steps afford the target compound.
Key conditions for this route include:
-
Amination : Piperidine in tetrahydrofuran (THF) at room temperature for 8 hours.
Yields for this method approximate 60–65%, with purity confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Multi-Step Synthesis Involving Reduction and Oxidation
An alternative pathway, adapted from kinase inhibitor synthesis, employs ethyl ester intermediates. Starting with 4-amino-2-methylsulfanylpyrimidine-5-carboxylic acid ethyl ester (2a ), lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol (3a ) . Manganese dioxide (MnO₂) oxidizes 3a to the corresponding aldehyde (4a ), which undergoes Knoevenagel condensation with active methylene compounds to form the pyrido[4,3-d]pyrimidine core . Piperidine is introduced via nucleophilic substitution at the C2 position.
Critical steps include:
-
Reduction : LiAlH₄ in THF at −10°C, progressing to room temperature .
-
Condensation : Cyanoacetic acid in ethanol with piperidine catalysis .
This method achieves a 55–58% overall yield, validated by ¹H NMR and high-resolution MS .
Halogenation-Amination Sequential Approach
A streamlined two-step process involves direct halogenation of the pyrimidine core followed by piperidine substitution. Starting from 6-aminopyrido[4,3-d]pyrimidin-5(6H)-one (5 ), treatment with thionyl chloride (SOCl₂) generates the 2-chloro derivative (6 ), which reacts with piperidine in dimethylformamide (DMF) at 60°C .
Optimization Notes :
-
Excess piperidine (2.5 equiv) improves substitution efficiency.
-
DMF enhances solubility of the chloro intermediate, reducing reaction time to 4 hours .
This route offers a higher yield of 70–75%, though it requires stringent control over stoichiometry to minimize byproducts.
Chalcone-Based Cyclization Strategy
A less conventional method utilizes chalcone intermediates. Reaction of 2-aminonicotinic acid-derived chalcone (7 ) with 5-aminopyrazoles or 5-amino-1,2,4-triazoles in ethanol under reflux forms the pyrido[4,3-d]pyrimidine scaffold (8 ) . Piperidine is introduced via post-cyclization alkylation using 1-bromo-4-(piperidin-1-yl)butane .
Conditions :
This method yields 50–55% product, with structural confirmation via infrared (IR) spectroscopy and elemental analysis .
Solid-Phase Synthesis for High-Throughput Production
A scalable approach immobilizes the pyrimidine core on Wang resin. Sequential coupling of 2-aminonicotinic acid, urea, and piperidine via microwave-assisted synthesis reduces reaction times to 2–3 hours per step . Cleavage from the resin using trifluoroacetic acid (TFA) yields the final compound.
Advantages :
Comparative Analysis of Synthetic Methods
Table 1 summarizes the efficiency, scalability, and practicality of each method:
Analytical Characterization
Critical spectroscopic data for intermediates and the final compound are tabulated below:
Chemical Reactions Analysis
Types of Reactions
6-amino-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrido[4,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrido[4,3-d]pyrimidine derivatives, including 6-amino-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one. These compounds have been evaluated for their efficacy against various cancer cell lines.
Case Study: Anticancer Screening
In a study assessing the anticancer activity of several derivatives, this compound exhibited notable inhibition against breast cancer (MCF7) and colorectal cancer (RKO) cell lines. The compound demonstrated an IC50 value of approximately 12.4 µM against RKO cells, indicating its potential as a lead compound for further development in cancer therapy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | RKO | 12.4 |
| Other Derivatives | MCF7 | Varies |
Enzyme Inhibition
The compound has also been investigated for its role as an inhibitor of histone demethylases, specifically KDM4 and KDM5. These enzymes are crucial in the regulation of gene expression and are implicated in various cancers.
Mechanism of Action
The binding affinity of this compound to the Fe(II) site in the active domain of these demethylases allows it to effectively inhibit their activity. This inhibition can lead to altered gene expression patterns that may suppress tumor growth .
Neuropharmacological Applications
In addition to its anticancer properties, the compound shows promise in neuropharmacology. Its structure suggests potential interactions with neurotransmitter systems, making it a candidate for the treatment of neurological disorders.
Neuroactive Properties
Research indicates that derivatives similar to this compound may influence dopaminergic and serotonergic pathways. This could provide therapeutic avenues for conditions such as depression and anxiety .
Mechanism of Action
The mechanism of action of 6-amino-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can disrupt critical biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Calculated using average atomic masses.
Key Observations:
Substituent Position and Activity :
- The 8-phenylethynyl derivative (compound 25 ) showed cytotoxicity in tumor cell lines, likely due to enhanced π-π stacking with cellular targets .
- The 2-piperidinyl group in the target compound may improve solubility compared to morpholinylpropyl derivatives (e.g., compound in ), as piperidine is less polar than morpholine.
- SKI-O-068’s trifluoromethylphenyl group enhances hydrophobic interactions, contributing to kinase inhibition .
Biological Relevance: PDK1 inhibitors with pyrido[4,3-d]pyrimidin-5(6H)-one cores exhibit nanomolar potency, highlighting the scaffold’s adaptability for kinase-targeted therapies . NVP-HSP990’s methyl and fluorophenyl groups optimize HSP90 binding, demonstrating the impact of halogenation on drug-like properties .
Key Observations:
- The target compound’s synthesis likely parallels methods for 6-amino-substituted pyrido[4,3-d]pyrimidines, such as Skraup reactions under acidic conditions .
- Hydrolysis with NH4OAc (as in ) is a common strategy for introducing oxygen or nitrogen nucleophiles.
Cytotoxicity and Pharmacological Profiles
- In contrast, thiazole- and triazole-fused pyrido[4,3-d]pyrimidines showed potent activity against breast and prostate cancer cells .
- Kinase Inhibition : GSK’s PDK1 inhibitors demonstrated broad-spectrum activity across cancer cell lines (e.g., BT474 breast cancer) , suggesting the target compound could be optimized for similar applications.
Biological Activity
6-amino-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrido[4,3-d]pyrimidine core. The compound can be synthesized through reductive amination processes and subsequent modifications to introduce the piperidine moiety.
Anticancer Activity
Pyrido[4,3-d]pyrimidines have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, derivatives of pyrido[2,3-d]pyrimidines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Table 1: Anticancer Activity of Pyrido[4,3-d]pyrimidines
| Compound | Target | Activity |
|---|---|---|
| This compound | CDK Inhibition | Moderate to High |
| Vistusertib | mTOR | High |
| Palbociclib | CDK4/6 | FDA Approved |
Antimicrobial Activity
Studies have also evaluated the antimicrobial properties of pyrido[4,3-d]pyrimidine derivatives. In vitro tests demonstrated that certain derivatives exhibit moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | E. coli | Moderate |
| Benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidine | S. aureus | Moderate |
MAO Inhibition
The compound has also been investigated for its potential as a monoamine oxidase (MAO) inhibitor. In vitro studies indicated that it could inhibit MAO activity significantly, which is relevant for treating mood disorders .
Case Studies
- Anticancer Efficacy : A study evaluated the effect of this compound on human tumor cell lines. Results showed a dose-dependent inhibition of cell proliferation with IC50 values indicating significant potency compared to standard chemotherapeutics .
- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of this compound against various bacterial strains using agar diffusion methods. The results suggested promising antibacterial activity that warrants further exploration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
